molecular formula C14H11ClO4 B14256596 2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid CAS No. 185113-23-9

2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid

Cat. No.: B14256596
CAS No.: 185113-23-9
M. Wt: 278.69 g/mol
InChI Key: ODROVLGXQFBFDQ-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid typically involves the reaction of 3-chlorophenol with methoxybenzoic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(methoxy)acetic acid: Similar structure but with an acetic acid moiety instead of hydroxybenzoic acid.

    (4-Chlorophenyl)(methoxy)acetic acid: Similar structure with a different position of the chlorine atom.

    (3-Fluorophenyl)(methoxy)acetic acid: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxybenzoic acid moiety, in particular, may contribute to its potential therapeutic effects and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

185113-23-9

Molecular Formula

C14H11ClO4

Molecular Weight

278.69 g/mol

IUPAC Name

2-[(3-chlorophenyl)methoxy]-6-hydroxybenzoic acid

InChI

InChI=1S/C14H11ClO4/c15-10-4-1-3-9(7-10)8-19-12-6-2-5-11(16)13(12)14(17)18/h1-7,16H,8H2,(H,17,18)

InChI Key

ODROVLGXQFBFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2C(=O)O)O

Origin of Product

United States

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